2-((4-Bromophenyl)amino)-N-(3-methylbutan-2-yl)acetamide
Description
Properties
Molecular Formula |
C13H19BrN2O |
|---|---|
Molecular Weight |
299.21 g/mol |
IUPAC Name |
2-(4-bromoanilino)-N-(3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C13H19BrN2O/c1-9(2)10(3)16-13(17)8-15-12-6-4-11(14)5-7-12/h4-7,9-10,15H,8H2,1-3H3,(H,16,17) |
InChI Key |
AHGSBLTXTXQSJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(=O)CNC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Selection
A prominent route involves reductive amination between glycinamide hydrochloride and 4-bromobenzaldehyde, followed by alkylation with 3-methylbutan-2-amine. In this method, glycinamide hydrochloride (CAS 1668-10-6) reacts with 4-bromobenzaldehyde in a methanol-water mixture under basic conditions (NaOH, 20°C, 17 h) to form an imine intermediate. Subsequent reduction with sodium borohydride (NaBH₄) at 0°C yields 2-((4-bromophenyl)amino)acetamide.
Alkylation with 3-Methylbutan-2-yl Groups
The secondary amine product undergoes alkylation using 3-methylbutan-2-yl bromide under nucleophilic substitution conditions. This step requires polar aprotic solvents (e.g., DMF) and a base such as potassium carbonate (K₂CO₃) to facilitate the formation of the N-(3-methylbutan-2-yl)acetamide derivative. Reported yields for analogous alkylation reactions range from 47% to 56%.
Electrochemical Synthesis via Azidoacetamide Intermediates
Anodic Oxidation and Azide Incorporation
Electrochemical methods enable direct functionalization of olefins with azide groups. In a divided cell, 4-bromostyrene reacts with trimethylsilyl azide (TMSN₃) in acetonitrile/n-butanol (10:1) under constant current (7 mA, 2.5 h). The anode (graphite) and cathode (platinum) facilitate azide radical formation, yielding 2-azido-N-(4-bromophenyl)acetamide intermediates.
Reduction to Primary Amines
Catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction converts the azide group to a primary amine. Subsequent reaction with 3-methylbutan-2-one under reductive amination conditions (NaBH₃CN, acetic acid) introduces the branched alkyl chain. This two-step approach achieves moderate yields (39–51%) but offers scalability up to 3 mmol.
Direct Nucleophilic Substitution on Haloacetamides
Haloacetamide Activation
2-Bromo-N-(4-bromophenyl)acetamide (CAS 325852-86-6) serves as a key intermediate. Reacting this compound with 3-methylbutan-2-amine in the presence of cesium carbonate (Cs₂CO₃) in dichloromethane (DCM) at 0°C facilitates nucleophilic displacement of the bromide.
Optimization of Reaction Conditions
Solvent screening (Table 1) reveals that polar aprotic solvents (DMF, CH₃CN) enhance reaction rates, while excess amine (2.5 equiv.) minimizes di-alkylation byproducts. Purification via silica gel chromatography (petroleum ether:ethyl acetate = 5:1) isolates the target compound in 47–51% yield.
Table 1: Solvent Screening for Nucleophilic Substitution
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 25 | 56 |
| CH₃CN | 25 | 51 |
| THF | 25 | 38 |
| DCM | 0 | 47 |
Comparative Analysis of Synthetic Routes
Yield and Scalability Considerations
Reductive amination provides higher yields (up to 56%) but requires multi-step purification. Electrochemical methods, while scalable, involve specialized equipment and lower yields (39–51%). Direct substitution balances simplicity and efficiency, though bromide elimination side reactions necessitate careful temperature control.
Structural Characterization
¹H NMR spectra confirm successful alkylation, with characteristic shifts for the 3-methylbutan-2-yl group (δ 1.05 ppm, doublet) and acetamide carbonyl (δ 169.7 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ at m/z 299.0187.
Industrial-Scale Production and Challenges
Raw Material Availability
4-Bromobenzaldehyde (CAS 1122-91-4) and 3-methylbutan-2-amine (CAS 598-68-7) are commercially available but require stringent moisture control during storage. Glycinamide hydrochloride remains cost-effective at scale ($5.00/5g).
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromophenyl)amino)-N-(3-methylbutan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Compounds with a phenyl group instead of a bromophenyl group.
Substitution: Derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-((4-Bromophenyl)amino)-N-(3-methylbutan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Bromophenyl)amino)-N-(3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the acetamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
The following analysis compares 2-((4-Bromophenyl)amino)-N-(3-methylbutan-2-yl)acetamide with structurally related acetamides, focusing on substituent effects, synthetic routes, and biological activities.
Structural and Substituent Comparisons
Key structural variations in similar compounds include:
Aromatic ring substituents: Position and type of EWGs (e.g., –Br, –Cl, –NO₂).
Acetamide side chains : Branched alkyl groups (e.g., 3-methylbutan-2-yl) vs. heterocyclic or sulfonyl groups.
Additional functional groups : Thiazole, triazole, or benzothiazole moieties.
Key observations :
- Antimicrobial activity is strongly influenced by EWGs. Dual –Br substituents (as in ) yield lower MIC values (13–27 μmol/L) due to enhanced electron withdrawal and membrane interaction .
- Bulkier side chains (e.g., 3-methylbutan-2-yl in the target compound) may reduce solubility but improve target binding specificity compared to simpler alkyl groups .
- Heterocyclic additions (e.g., thiazole in or indole in ) introduce planar regions that enhance π-π stacking with biological targets, critical for anticancer activity .
Key observations :
- Click chemistry () offers high regioselectivity for triazole-containing analogs but requires metal catalysts.
- Photomicellar catalysis () provides moderate yields (70%) under mild conditions, advantageous for lab-scale synthesis.
- The target compound’s branched alkyl group may necessitate specialized acylation techniques to avoid steric hindrance during synthesis.
Molecular Geometry and Bonding Trends
highlights bond-length variations in bromophenyl acetamides:
Biological Activity
2-((4-Bromophenyl)amino)-N-(3-methylbutan-2-yl)acetamide, with the chemical formula CHBrNO and a molecular weight of approximately 299.21 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on antimicrobial properties, mechanisms of action, and structure-activity relationships.
The compound is characterized by the presence of a bromophenyl group and an acetamide moiety, which are known to influence its biological interactions. The structural representation is as follows:
- Molecular Formula: CHBrNO
- Molecular Weight: 299.21 g/mol
- CAS Number: 1303893-00-6
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on chloroacetamides demonstrated that the position of substituents on the phenyl ring significantly affects their antimicrobial efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus .
| Compound | Target Pathogen | Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | Effective |
| N-(4-bromophenyl)-2-chloroacetamide | E. coli | Moderate |
| 2-((4-Bromophenyl)amino)-N-(3-methylbutan-2-yl)acetamide | C. albicans | Under investigation |
The compound's bromine substitution may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial activity .
The mechanism by which 2-((4-Bromophenyl)amino)-N-(3-methylbutan-2-yl)acetamide exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group can participate in hydrogen bonding and hydrophobic interactions, stabilizing its binding to target sites .
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) analyses have been utilized to predict the biological activity of related compounds based on their chemical structures. For example, substituents on the phenyl ring significantly influence the biological activity, with halogenated derivatives showing enhanced efficacy against certain pathogens due to increased lipophilicity and electron-withdrawing effects .
Case Studies
- Study on Antimicrobial Activity : A recent investigation into N-substituted phenyl compounds revealed that those with halogen substitutions exhibited superior antimicrobial properties compared to their non-halogenated counterparts . The study highlighted that 4-bromophenyl derivatives were particularly effective against Gram-positive bacteria.
- Mechanistic Insights : Research conducted on structurally similar compounds indicated that the interaction of these compounds with bacterial cell membranes could lead to disruption and cell death, a mechanism attributed to hydrophobic interactions facilitated by bromine substitutions .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
